1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020837
InChI: InChI=1S/C18H19N3O/c1-12(2)16-7-5-15(6-8-16)11-20-21-14(4)9-13(3)17(10-19)18(21)22/h5-9,11-12H,1-4H3/b20-11+
SMILES: CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)C(C)C)C#N)C
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

CAS No.:

Cat. No.: VC1020837

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Isopropylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile -

Specification

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name 4,6-dimethyl-2-oxo-1-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H19N3O/c1-12(2)16-7-5-15(6-8-16)11-20-21-14(4)9-13(3)17(10-19)18(21)22/h5-9,11-12H,1-4H3/b20-11+
Standard InChI Key GVCSOAOUUKYUOS-RGVLZGJSSA-N
Isomeric SMILES CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)C(C)C)C#N)C
SMILES CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)C(C)C)C#N)C
Canonical SMILES CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)C(C)C)C#N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator